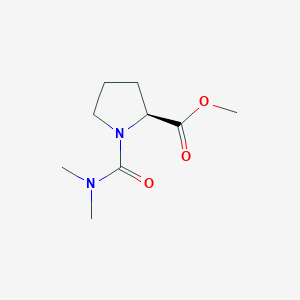

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate

Description

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a dimethylcarbamoyl group at the 1-position and a methyl ester at the 2-position. The compound is typically synthesized via palladium-catalyzed hydrogenation or carbodiimide-mediated coupling reactions, with yields and purity dependent on stereochemical control and reaction conditions .

Properties

IUPAC Name |

methyl (2S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKORODLLOVZZJH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)N1CCC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

L-Proline Derivative Approach

L-Proline, a commercially available chiral secondary amine, serves as a practical starting material. However, its native structure (amine at C2, carboxylic acid at C1) necessitates positional inversion for the target compound. A representative pathway involves:

- Protection of the amine : L-Proline is treated with di-tert-butyl dicarbonate (Boc₂O) to form Boc-protected proline.

- Esterification : The carboxylic acid is converted to a methyl ester using thionyl chloride (SOCl₂) in methanol, yielding methyl Boc-prolinate.

- Deprotection and acylation : Removal of the Boc group with trifluoroacetic acid (TFA) exposes the secondary amine, which reacts with dimethylcarbamoyl chloride in the presence of diisopropylethylamine (DIPEA) to install the carbamoyl group.

While this route benefits from L-proline’s low cost and high enantiomeric purity, the requirement for positional inversion limits its efficiency. Epimerization risks during deprotection and acylation further complicate scalability.

Chiral Auxiliary-Mediated Synthesis

An alternative strategy employs chiral auxiliaries to control stereochemistry. For instance, (S)-1-phenylethylamine has been used to induce asymmetry during pyrrolidine ring formation. In a protocol adapted from:

- Ring construction : A substituted γ-lactam is synthesized via cyclization of a chiral amino alcohol, leveraging Mitsunobu conditions to enforce stereochemistry.

- Reduction and functionalization : The lactam is reduced to a secondary amine using borane-THF, followed by acylation with dimethylcarbamoyl chloride.

- Esterification : The carboxylic acid is methylated via Fischer esterification.

This method achieves excellent enantiomeric excess (>98%) but involves multi-step purifications and costly reagents.

Asymmetric Catalytic Methods

Enantioselective 1,4-Addition

Rhodium-catalyzed asymmetric 1,4-addition to α,β-unsaturated enones offers a robust route to pyrrolidine derivatives. As demonstrated in:

- Substrate preparation : An enantiopure enone (e.g., 10 in) undergoes 1,4-addition with an organocuprate reagent, forming a diastereomerically pure adduct (11 ).

- Lactam reduction : The intermediate lactam is reduced with borane-dimethyl sulfide to yield a secondary amine.

- Acylation and esterification : Sequential treatment with dimethylcarbamoyl chloride and methyl chloroformate installs the target functional groups.

This method provides high stereocontrol (up to 95% ee) but requires specialized catalysts and stringent anhydrous conditions.

Rhodium-Catalyzed Cyclization

A rhodium(I)-catalyzed cyclization of aziridines with alkenes has been explored for pyrrolidine synthesis. Key steps include:

- Aziridine activation : A chiral aziridine reacts with an alkene under Rh(I) catalysis, forming the pyrrolidine ring with defined stereochemistry.

- Oxidative functionalization : The ring is oxidized at C2 to introduce a carboxylic acid, which is subsequently esterified.

- N-Acylation : The secondary amine is acylated using dimethylcarbamoyl chloride.

This approach avoids protecting groups but is limited by the availability of enantiopure aziridines.

Late-Stage Functionalization Approaches

Amidation of Pyrrolidine Amines

Direct acylation of pre-formed pyrrolidine amines is a straightforward strategy. For example:

- Amine synthesis : Racemic pyrrolidine is resolved via chiral chromatography or enzymatic kinetic resolution to isolate the (S)-enantiomer.

- Acylation : The amine reacts with dimethylcarbamoyl chloride in dichloromethane (DCM) with DIPEA as a base.

- Esterification : A carboxylic acid at C2 is methylated using diazomethane or methanol/H₂SO₄.

While operationally simple, this method’s reliance on resolution techniques compromises yield.

Esterification Techniques

Esterification can precede or follow acylation, depending on substrate stability. In a typical sequence:

- Carboxylic acid protection : The C2 carboxylic acid is protected as a tert-butyl ester to prevent interference during acylation.

- N-Acylation : The amine is acylated under standard conditions.

- Deprotection and methylation : The tert-butyl group is removed with TFA, and the acid is methylated.

This method’s flexibility is offset by the need for orthogonal protecting groups.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

| Method | Starting Material | Key Steps | Yield (%) | Stereochemical Control |

|---|---|---|---|---|

| L-Proline Derivatives | L-Proline | Protection, Acylation | 50–65 | Moderate |

| Chiral Auxiliary | Amino Alcohols | Cyclization, Reduction | 30–45 | Excellent |

| Asymmetric 1,4-Addition | Enones | Rh-Catalyzed Addition | 40–55 | High |

| Late-Stage Acylation | Racemic Amines | Resolution, Acylation | 25–40 | Variable |

The asymmetric 1,4-addition route offers superior stereocontrol, making it preferable for pharmaceutical applications. Conversely, the L-proline approach is more cost-effective for bulk synthesis despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

Industry: The compound can be used in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme, altering its conformation and activity, or interacting with receptor sites to modulate signal transduction processes.

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : The (S)-configuration in the target compound contrasts with (R)-isomers (e.g., 10b), which exhibit distinct optical rotations and crystallization behavior .

- Substituent Effects : Bulky groups (e.g., phenylethyl, benzyl) reduce synthetic yields but improve thermal stability, while smaller groups (e.g., allyl) enhance reactivity .

2.3 Physicochemical Properties

- IR Spectroscopy : The target compound’s ester carbonyl (1734 cm⁻¹) and carbamoyl (1647 cm⁻¹) stretches align with analogs, but phenylethyl-substituted 10b shows additional aromatic C-H bends (703 cm⁻¹) .

- Melting Points : Phenylethyl-substituted 10b has a higher mp (111.3 °C) than the target compound, likely due to crystallinity from aromatic stacking .

Biological Activity

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

1. Chemical Structure and Properties

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate features a pyrrolidine ring with a dimethylcarbamoyl functional group and an ester functionality. This chiral compound's structure allows it to interact selectively with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific enzymes and receptors. The chiral nature enhances its binding affinity to active sites, leading to modulation of biochemical pathways. For instance, its interaction with the Keap1-Nrf2 pathway has been investigated, revealing potential implications in oxidative stress response and cancer therapy .

3.1 Anticancer Activity

Research has highlighted the anticancer potential of methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate through its effects on cell viability in various cancer models. In vitro studies indicate that the compound can significantly reduce the viability of cancer cells, such as A549 lung cancer cells, by inducing apoptosis and affecting cell cycle progression .

Table 1: Anticancer Activity Summary

3.2 Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. It acts as an inhibitor of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues. The inhibition profile suggests potential therapeutic applications in treating conditions like glaucoma and edema .

4. Case Studies

Case Study 1: Anticancer Efficacy in A549 Cells

In a study investigating the effects of methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate on A549 cells, researchers observed a dose-dependent decrease in cell viability. The compound was administered at varying concentrations, demonstrating significant cytotoxicity at higher doses.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the compound's ability to inhibit carbonic anhydrase activity in vitro. Results indicated that it effectively decreased enzyme activity, suggesting its potential use as a therapeutic agent targeting this enzyme for various medical conditions.

5. Conclusion

Methyl (S)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylate exhibits promising biological activities, particularly in anticancer and enzyme inhibition studies. Its unique structural properties facilitate specific interactions with biological targets, paving the way for further research into its therapeutic applications.

Q & A

Basic: What are the common synthetic routes for Methyl (S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate, and how can reaction conditions be optimized to improve yield?

Answer:

The compound is typically synthesized via Ugi multicomponent reactions or stepwise coupling of pyrrolidine derivatives with dimethylcarbamoyl groups. For example, derivatives like methyl (2S)-1-(tert-butylcarbamoyl)pyrrolidine-2-carboxylate are synthesized using L-proline, ketones, and isocyanates under controlled conditions, achieving yields ranging from 8% to 41% depending on steric and electronic factors . Key optimization strategies include:

- Catalyst selection : Use of chiral catalysts to enhance stereoselectivity.

- Temperature control : Reactions performed at 0–25°C to minimize side-product formation.

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Workup protocols : Chromatography or recrystallization to isolate high-purity products.

Basic: What spectroscopic techniques are most effective for characterizing Methyl (S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate, and how should key spectral data (e.g., NMR, IR) be interpreted?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the pyrrolidine ring (δ 1.8–3.5 ppm), methyl ester (δ 3.6–3.8 ppm), and dimethylcarbamoyl group (δ 2.9–3.1 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Carbamate carbonyl at δ 155–160 ppm, ester carbonyl at δ 170–175 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1740 cm⁻¹; carbamate: ~1680 cm⁻¹) and N-H (if present, ~3300 cm⁻¹) .

- HRMS : Validates molecular weight with ppm-level accuracy (e.g., [M+Na]⁺ at m/z 548.1420 observed vs. 548.1418 calculated) .

Advanced: How does the stereochemistry of Methyl (S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate influence its reactivity and biological activity, and what methods validate its configuration?

Answer:

The (S)-configuration at the pyrrolidine ring critically impacts:

- Reactivity : Steric hindrance from substituents affects nucleophilic acyl substitution rates .

- Biological activity : Stereochemistry modulates binding to targets like proteases or enzymes, as seen in HCV NS3/4A protease inhibitors .

Validation methods : - X-ray crystallography : SHELX software refines crystal structures to confirm absolute configuration .

- Optical rotation : Specific rotation values (e.g., [α]²⁰_D = +277° for chiral derivatives) correlate with enantiomeric purity .

Advanced: What computational approaches (e.g., DFT, molecular docking) are suitable for studying the electronic structure or binding interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Predicts electron distribution, HOMO-LUMO gaps (~4.5 eV for pyrrolidine derivatives), and stability of tautomers .

- Molecular Docking : Used to simulate interactions with biological targets (e.g., Cathepsin B), identifying key hydrogen bonds with catalytic residues (e.g., Gly164, Cys29) .

- MD Simulations : Assess conformational stability in solvent (e.g., water, DMSO) over 100-ns trajectories .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data for this compound across different studies?

Answer:

Discrepancies often arise from:

- Reagent purity : Impurities in isocyanates or chiral catalysts reduce yields .

- Spectral interpretation : Overlapping signals in crowded NMR regions (δ 2.5–3.5 ppm) require high-field instruments (≥500 MHz) for resolution .

Mitigation strategies : - Reproduce reactions using identical conditions and reagents.

- Cross-validate spectral data with 2D NMR (COSY, HSQC) or independent synthetic routes .

Advanced: What are the safety considerations and handling protocols for Methyl (S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate in laboratory settings?

Answer:

- Toxicity : Potential irritant to eyes/skin; use PPE (gloves, goggles) .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

- Waste disposal : Neutralize with dilute HCl before incineration to avoid releasing toxic amines .

Advanced: How can researchers investigate the biological mechanisms of Methyl (S)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate, particularly its enzyme inhibition or receptor binding?

Answer:

- Kinetic assays : Measure IC₅₀ values for enzyme inhibition (e.g., Cathepsin B: IC₅₀ = 0.1–1 μM) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to receptors like GPCRs .

- Metabolic stability studies : Use liver microsomes to assess oxidative degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.